molecular formula C14H16F2N2O4 B2983512 4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid CAS No. 941921-42-2

4-((2,4-Difluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Cat. No. B2983512
CAS RN: 941921-42-2
M. Wt: 314.289
InChI Key: TYPBMKGKJIXXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,4-difluorophenyl group, the amino group, the morpholino group, and the 4-oxobutanoic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, the morpholino group, and the 4-oxobutanoic acid group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of its atoms and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific information about its intended use or target, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, related compounds such as 2-Amino-2-(2,4-difluorophenyl)acetic acid have been associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(2,4-difluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O4/c15-9-1-2-11(10(16)7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBMKGKJIXXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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